Y-27632 dihydrochloride

Kinase selectivity profiling ROCK isoform pharmacology Cell signaling

Y-27632 dihydrochloride (CAS 129830-38-2) is a cell-permeable, ATP-competitive inhibitor of the Rho-associated coiled-coil containing protein kinases ROCK1 (p160ROCK) and ROCK2. Its core differentiation is defined by a well-characterized selectivity window: it inhibits ROCK1 with a Ki of 140 nM and ROCK2 with a Ki of 300 nM in cell-free assays, while exhibiting >200-fold lower affinity for closely related AGC-family kinases including PKA (Ki = 25 μM), PKC (Ki = 26 μM), and MLCK (Ki > 250 μM).

Molecular Formula C14H23Cl2N3O
Molecular Weight 320.3 g/mol
CAS No. 129830-38-2
Cat. No. B1662237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY-27632 dihydrochloride
CAS129830-38-2
SynonymsN-(4-pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide
Y 27632
Y 27632, (4(R)-trans)-isomer
Y 27632, (4(S)-trans)-isomer
Y 27632, (trans)-isomer
Y 27632, dihydrochloride, (4(R)-trans)-isomer
Y-27632
Y27632
Molecular FormulaC14H23Cl2N3O
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl
InChIInChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1
InChIKeyIDDDVXIUIXWAGJ-DDSAHXNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder

Y-27632 dihydrochloride (CAS 129830-38-2): A Validated, High-Selectivity ROCK1/2 Inhibitor for Demanding Cell Culture and Neuroscience Workflows


Y-27632 dihydrochloride (CAS 129830-38-2) is a cell-permeable, ATP-competitive inhibitor of the Rho-associated coiled-coil containing protein kinases ROCK1 (p160ROCK) and ROCK2 [1]. Its core differentiation is defined by a well-characterized selectivity window: it inhibits ROCK1 with a Ki of 140 nM and ROCK2 with a Ki of 300 nM in cell-free assays, while exhibiting >200-fold lower affinity for closely related AGC-family kinases including PKA (Ki = 25 μM), PKC (Ki = 26 μM), and MLCK (Ki > 250 μM) . This precisely quantified selectivity profile, combined with extensive validation in pluripotent stem cell culture and in vivo neuroregeneration models, establishes Y-27632 as a benchmark tool compound for applications where off-target kinase inhibition must be minimized .

1
ROCK pathway inhibition study fit — ATP-competitive, cell-permeable inhibitor of ROCK‑I/II with reported selectivity context
2
Stem cell and cytoskeletal research tool — supports actin remodeling, stress fiber, and MLC phosphorylation endpoint interpretation
3
In vivo model suitability — oral bioavailability enables chronic dosing in rodent disease models without invasive delivery

Why ROCK Inhibitor Selection Cannot Be Generalized: Critical Evidence for Specifying Y-27632 dihydrochloride Over Fasudil, H-1152, and GSK429286


The Rho-kinase (ROCK) inhibitor class exhibits profound functional divergence that renders simple substitution scientifically invalid. Despite sharing a nominal target, compounds like Fasudil (HA-1077), H-1152, and GSK429286 differ fundamentally in isoform selectivity, off-target kinase inhibition profiles, and in vivo functional outcomes. For instance, Fasudil (Ki ~330 nM for ROCK1) is ~2.4-fold less potent than Y-27632 and, in direct comparative in vivo studies, completely fails to induce axonal regeneration in the crushed optic nerve model where Y-27632 is efficacious [1]. H-1152, while more potent on ROCK (Ki ~1.6 nM), exhibits significant off-target inhibition of CaMK2, PKG, and Aurora A kinases, compromising its utility as a selective probe . GSK429286A demonstrates enhanced ROCK2 selectivity but fails to inhibit LRRK2, a Parkinson's disease-relevant kinase that Y-27632 suppresses with potency comparable to its ROCK2 inhibition [2]. These data demonstrate that procurement decisions must be based on the specific quantitative profile required for the intended application, not merely on nominal class membership.

Selectivity profiles may not transfer
Y‑27632, fasudil, and H‑1152 differ in off‑target kinase inhibition patterns; a reported broad window over PKC/PKA does not generalize to other ROCK inhibitors.
Cellular potency ranking differs from biochemical data
Functional readouts (e.g., MLC phosphorylation) show compressed potency differences; the rank order and magnitude may not reproduce across cell types.
Oral in vivo activity is not shared by all ROCK inhibitors
H‑1152 and Glycyl‑H‑1152 lack comparable oral bioavailability data; chronic in vivo protocols established with Y‑27632 may not directly translate to other analogs.

Quantitative Differentiation of Y-27632 dihydrochloride: A Comparative Evidence Guide for Scientific Procurement


ROCK1 vs. ROCK2 Isoform Selectivity: Y-27632 Exhibits Balanced Dual Inhibition with a 2.1-Fold Preference for ROCK1

Y-27632 demonstrates a well-defined, balanced inhibition profile against both ROCK isoforms in cell-free assays. It inhibits ROCK1 with a Ki of 140 nM and ROCK2 with a Ki of 300 nM, representing a modest 2.1-fold selectivity for ROCK1 . This contrasts sharply with isoform-selective inhibitors such as KD025, which selectively inhibits ROCK2 over ROCK1, whereas Y-27632 inhibits both isoforms to a similar extent in recombinant enzyme systems with truncated catalytic domains [1]. For applications requiring pan-ROCK inhibition without isoform bias, Y-27632 provides a more predictable and extensively validated tool.

Biochemical selectivity
Cross-study comparable
Y‑27632 ROCK‑II Kᵢ 300 nM; >200‑fold selectivity vs. PKC/PKA/MLCK
Fasudil: ~5‑fold; H‑1152: ~394‑fold vs. PKA, >5,800‑fold vs. PKC
Selectivity fingerprint supports pathway studies requiring inactive PKC/PKA
Cell‑free kinase assay context; reported values may vary with ATP concentration
Kinase selectivity profiling ROCK isoform pharmacology Cell signaling

Off-Target Kinase Selectivity: Y-27632 Maintains a >200-Fold Selectivity Window Over PKA, PKC, and MLCK

Y-27632 exhibits a rigorously quantified selectivity window against a panel of closely related AGC-family kinases. In comparative biochemical assays, it displays minimal activity against PKA (Ki = 25 μM), PKC (Ki = 26 μM), and MLCK (Ki > 250 μM), yielding a >200-fold selectivity margin relative to its primary ROCK1 target (Ki = 140 nM) . This selectivity profile is significantly cleaner than that of H-1152, a more potent but less selective ROCK inhibitor that also targets CaMK2, PKG, and Aurora A kinases . The well-defined selectivity window of Y-27632 reduces the risk of confounding off-target effects in cell-based assays and in vivo studies.

Cell‑based MLC phosphorylation
Head-to-head
IC₅₀ 1.2 ± 0.05 µM
Fasudil: 3.7 ± 1.2 µM (3.1‑fold less potent)
Cellular context favors Y‑27632 for MLC readout sensitivity
96‑well imaging assay; correlation R²=0.744 with phenotypic ROCK assay
Kinase inhibitor selectivity Off-target profiling Chemical biology

In Vivo Neuronal Regeneration: Y-27632 Induces Axonal Regrowth in Crushed Optic Nerve Model Where Fasudil Fails

In a direct comparative in vivo study using the adult cat crushed optic nerve model, Y-27632 and Fasudil exhibited markedly divergent functional outcomes. Intravitreal and perilesional injection of Y-27632 at 10 μM and 100 μM induced robust extension of optic axons beyond the crush site, with the 100 μM dose producing stronger regeneration. In stark contrast, Fasudil injection (10 μM–100 μM) resulted in no axonal elongation beyond the crush site, and Fasudil's only observed effect in vitro was promoting extension of glial processes rather than neurite outgrowth [1]. This demonstrates that despite both compounds being ROCK inhibitors, Y-27632 possesses distinct in vivo pharmacological properties that translate to functional efficacy in neuroregeneration, whereas Fasudil does not.

Tissue contractility
Head-to-head
Effective at 1–10 µM; basal tone reduction at 10 µM
H‑1152 9–16× more potent; fasudil approximately equipotent
Intermediate potency allows graded ROCK inhibition with less off‑target kinase interference
Rat lower urinary tract smooth muscle strips ex vivo
Neuroregeneration Optic nerve injury In vivo pharmacology

Pluripotent Stem Cell Cryopreservation: Y-27632 Significantly Enhances Post-Thaw Recovery of hESCs and iPSCs

Y-27632 has been definitively established as a critical reagent for improving the recovery of cryopreserved human embryonic stem cells (hESCs) and human induced pluripotent stem cells (hiPSCs). In a landmark study, treatment with Y-27632 significantly enhanced the recovery of hES cells from cryopreserved stocks when cultured with or without a growth-inactivated feeder layer [1]. Furthermore, continuous exposure to Y-27632 for several days increased both the number of colonies and colony size of hES cells compared to shorter exposures. Remarkably, hES cells that had formed relatively few colonies 5 days after thawing exhibited rapid growth upon addition of Y-27632 [1]. The study also confirmed that Y-27632 significantly improves the recovery of cryopreserved human iPS cells and their growth upon subculture. While Fasudil has been proposed as a cheaper alternative and increases hPSC growth following thawing and passaging like Y-27632 [2], the original and most extensively validated compound for this critical application remains Y-27632, which is now a standard component in numerous published stem cell protocols.

Post‑thaw stem cell viability
Head-to-head
Significant viability rescue vs. negative control (MTT assay, pFasudil equivalent rescue; morphological changes only with Y‑27632
Reference baseline for morphology‑differentiation endpoint interpretation
Porcine ADSCs, −196°C 30 days; hPSC data supports comparable maintenance
Stem cell biology Cryopreservation Regenerative medicine

Conditional Reprogramming Efficacy: Y-27632 Outperforms Other ROCK Inhibitors in Promoting Epidermal Stem Cell Proliferation

In a systematic comparative study evaluating the conditional reprogramming of human foreskin keratinocytes (HFKs), Y-27632 was identified as the most effective compound among tested ROCK inhibitors for promoting HFK proliferation and epidermal stem cell marker expression [1]. Importantly, CRISPR-Cas9-mediated knockout experiments revealed that HFKs with double knockout of both ROCK1 and ROCK2 still required Y-27632 to propagate, demonstrating that the compound's ability to promote an epidermal stem cell state depends not only on ROCK inhibition but also involves as-yet-unidentified mechanisms [1]. This unique, ROCK-independent activity distinguishes Y-27632 from other ROCK inhibitors and underscores its irreplaceable role in conditional reprogramming workflows.

Oral bioavailability
Class-level
Oral 30 mg/kg prevents hepatic fibrosis in rats; 5–10 mg/kg antiepileptic effects in mouse models
Comparable oral PK data for H‑1152/Glycyl‑H‑1152 not available
Supports in vivo chronic dosing without invasive infusion
Direct oral comparator data limited; class‑level inference
Conditional reprogramming Epidermal stem cells Cell culture technology

High-Value Applications for Y-27632 dihydrochloride: Evidence-Based Use Cases Where Substitution Risks Experimental Failure


Human Pluripotent Stem Cell (hESC/iPSC) Cryopreservation and Single-Cell Cloning

Y-27632 is the benchmark reagent for enhancing post-thaw recovery and clonal survival of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs). Evidence demonstrates that Y-27632 significantly improves recovery from cryopreserved stocks and increases colony number and size with prolonged exposure [1]. This application is critical for laboratories engaged in stem cell banking, gene editing, and regenerative medicine research. While Fasudil has been proposed as a substitute, the original validation and most established protocols are based on Y-27632, making it the lowest-risk choice for reproducible results [2].

In Vivo CNS Axonal Regeneration and Neurotrauma Research

Y-27632 is uniquely validated for promoting axonal regeneration in the central nervous system (CNS). In the adult cat crushed optic nerve model, direct head-to-head comparison showed that Y-27632 induced robust axon extension beyond the injury site, whereas the clinically used ROCK inhibitor Fasudil completely failed to promote axonal regeneration [3]. For researchers investigating neuroregeneration, spinal cord injury, or optic nerve repair, Y-27632 is the only ROCK inhibitor with demonstrated functional efficacy in this demanding in vivo paradigm.

Conditional Reprogramming of Primary Human Epithelial Cells

Y-27632 is the gold-standard component for conditional reprogramming, a technique that enables indefinite propagation of primary epithelial cells with normal genotypes. Comparative studies confirm that Y-27632 is the most effective ROCK inhibitor for promoting human foreskin keratinocyte proliferation and epidermal stem cell marker expression [4]. Critically, the compound retains activity even in cells with genetic knockout of both ROCK1 and ROCK2, indicating a ROCK-independent mechanism essential for maintaining the epidermal stem cell state that other ROCK inhibitors cannot replicate [4].

High-Purity Kinase Selectivity Profiling and Chemical Biology Studies

Y-27632 serves as an essential tool compound for studies requiring well-characterized, selective ROCK inhibition with minimal off-target activity. Its >200-fold selectivity window over PKA (Ki = 25 μM), PKC (Ki = 26 μM), and MLCK (Ki > 250 μM) ensures that observed cellular and biochemical effects can be confidently attributed to ROCK pathway modulation. This clean selectivity profile distinguishes Y-27632 from alternative ROCK inhibitors like H-1152, which also target CaMK2, PKG, and Aurora A kinases , making Y-27632 the preferred choice for definitive mechanistic studies.

Application
Selection Property
Validation Focus
Human pluripotent stem cell studies
Reference characterization for morphology and viability rescue
Post‑thaw recovery and differentiation endpoint context
Smooth muscle contractility assays
Broad selectivity window over PKA/PKC at working concentrations
Relative ROCK vs. off‑target kinase contribution interpretation
Chronic in vivo ROCK inhibition
Oral bioavailability validated across rodent disease models
Disease‑model endpoint validation without invasive delivery
Cytoskeletal stress fiber and actin remodeling
Cell‑based potency ranking over fasudil; graded response profile
ROCK‑dependent actin readout with reduced cell‑cycle perturbation risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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